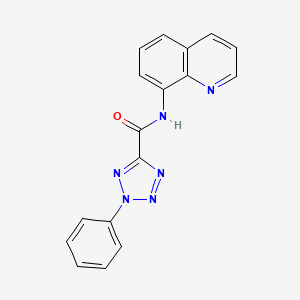

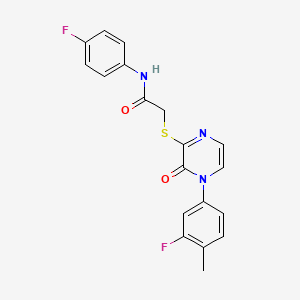

![molecular formula C11H15N3O B2915331 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 419556-94-8](/img/structure/B2915331.png)

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of interesting biochemical and physiological effects. In

科学的研究の応用

Synthesis and Structural Chemistry

Convenient Synthesis for Functionalized Crown Ethers : The compound 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is used in the synthesis of building-blocks for functionalized crown ethers. It involves Wagner oxidation or NBS-mediated epoxydation, highlighting its role in the creation of complex chemical structures (Nawrozkij et al., 2014).

Metal-Organic Complexes : This compound is instrumental in forming metal-organic complexes, demonstrating diverse structural topologies and showing significant potential in fluorescence and photocatalytic properties (Lin et al., 2015).

Pharmaceutical and Medicinal Applications

Anticancer Activity : The compound plays a key role in the synthesis of derivatives with notable anticancer activity, indicating its potential in pharmaceutical research and drug development (Kumar et al., 2013).

Hydroaminomethylation and Selectivity : It is used in hydroaminomethylation processes, showing high activities and selectivities, which is crucial for creating precise and targeted pharmaceutical compounds (Hamers et al., 2009).

Coordination Chemistry and Material Science

Synthesis of Schiff Base Complexes : It aids in the targeted synthesis of Schiff base complexes, particularly in applications like corrosion inhibition on mild steel, showcasing its versatility in material science (Das et al., 2017).

Coordination Behaviour in Complexes : The compound is key in understanding the coordination behavior of symmetrical hexadentate N-donor Schiff bases towards zinc(II)pseudohalides, contributing to the field of coordination chemistry (Ghosh et al., 2006).

作用機序

Target of Action

Similar compounds have been shown to have potential as selective serotonin reuptake inhibitors (ssris) .

Mode of Action

As a potential SSRI, 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one would likely inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The compound’s action on the serotonergic system could affect various biochemical pathways. Serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition. By increasing serotonin levels, the compound could potentially influence all these pathways .

Pharmacokinetics

One promising compound, referred to as a20, was found to be stable in human liver microsomes, suggesting good metabolic stability . This could potentially lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties, although further studies are needed to confirm this.

Result of Action

The compound a20 was found to effectively antagonize the depletion of hypothalamic serotonin induced by p-chloroamphetamine (pca), and reduce immobility time in the forced swim test (fst) in rats . These findings suggest potential antidepressant effects.

特性

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12-11/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEYUIVXISYCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

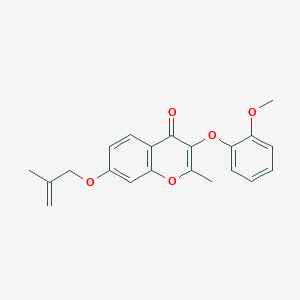

![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915251.png)

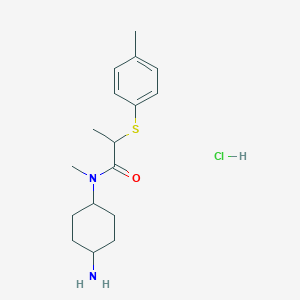

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)

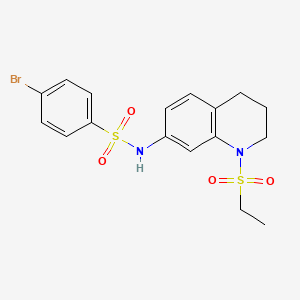

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)

![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)

![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)

![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2915269.png)